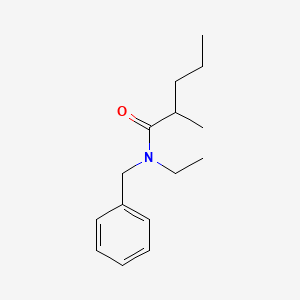

N-benzyl-N-ethyl-2-methylpentanamide

Description

Overview of Amide Bond Formation in Organic Synthesis

The formation of an amide bond is a cornerstone of organic synthesis. masterorganicchemistry.com This reaction typically involves the coupling of a carboxylic acid or its activated derivative with an amine. Common methods include the use of coupling reagents to facilitate the reaction, the reaction of amines with more reactive acyl halides or anhydrides, and direct condensation methods, which are often more challenging. masterorganicchemistry.com For tertiary amides, such as N-benzyl-N-ethyl-2-methylpentanamide, the synthesis would involve the reaction of a secondary amine (N-ethylbenzylamine) with an acyl donor (2-methylpentanoyl chloride or 2-methylpentanoic acid with a coupling agent).

The general IUPAC nomenclature for tertiary amides involves identifying the acyl group as the parent chain and naming the substituents on the nitrogen atom with the prefix "N-". libretexts.orgyoutube.comyoutube.com Thus, the compound is systematically named this compound.

Academic Relevance of this compound and Related Structural Classes

The N-benzyl-N-ethyl amide structural motif is of interest in medicinal chemistry and materials science. The benzyl (B1604629) group can participate in various non-covalent interactions, including π-stacking, which can be crucial for binding to biological targets. nih.gov The ethyl group provides a degree of lipophilicity and conformational flexibility. The 2-methylpentanoyl group introduces a chiral center and a branched alkyl chain, which can influence the compound's solubility and metabolic stability.

While no specific research on this compound is available, studies on related N-benzyl amides have shown their potential as bioactive molecules. For instance, various N-benzyl amide derivatives have been investigated for their activities as enzyme inhibitors and in other therapeutic areas. britiscientific.com

Scope and Research Focus on this compound within Academic Disciplines

Physicochemical Properties and Spectroscopic Data of this compound

Due to the lack of specific experimental data for this compound, the following tables are populated with predicted data or data from closely related compounds to provide an estimated profile.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Information | Source/Basis |

|---|---|---|

| IUPAC Name | This compound | IUPAC Nomenclature Rules libretexts.orgyoutube.comyoutube.com |

| Molecular Formula | C₁₅H₂₃NO | - |

| Molecular Weight | 233.35 g/mol | - |

| CAS Number | Not available | - |

Table 2: Analogous Spectroscopic Data No specific spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound has been found in the searched literature. The data below for related compounds can offer an approximation of the expected spectral features.

| Spectroscopic Data for Analogous Compounds | |

| N-benzyl-2-methylpentanamide | Molecular Formula: C₁₃H₁₉NO. This secondary amide would show a characteristic N-H proton signal in its ¹H NMR spectrum and a different fragmentation pattern in its mass spectrum compared to the target tertiary amide. naturalproducts.net |

| N-butyl-N-ethyl-2-methylpentanamide | Molecular Formula: C₁₂H₂₅NO. This compound shares the same acyl group and N-ethyl substitution but has a butyl group instead of a benzyl group. Its spectroscopic data would differ mainly in the aromatic region of the NMR spectra and the mass of the molecular ion. A CAS number (885907-59-5) is available for this compound. chemscene.com |

Synthesis and Reactivity of this compound

While no specific synthesis for this compound is documented, its preparation can be inferred from standard organic chemistry methods for tertiary amide formation.

A plausible synthetic route would involve the acylation of N-ethylbenzylamine with 2-methylpentanoyl chloride. This reaction would likely be carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the HCl byproduct.

Alternatively, the coupling of 2-methylpentanoic acid with N-ethylbenzylamine using a peptide coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) would also be a viable method.

The reactivity of this compound is expected to be typical of a tertiary amide. The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions. The benzyl group could potentially be cleaved under certain reductive or oxidative conditions.

The chemical compound this compound represents a structurally straightforward tertiary amide that can be readily conceptualized within the framework of modern organic chemistry. However, a detailed and scientifically rigorous examination of this specific molecule is absent from the available literature. The lack of experimental physicochemical and spectroscopic data, as well as the absence of any dedicated academic or industrial research, underscores a gap in the current chemical knowledge base. While its synthesis and general reactivity can be predicted based on well-established principles, a comprehensive understanding of its specific properties and potential applications awaits future investigation.

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-N-ethyl-2-methylpentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO/c1-4-9-13(3)15(17)16(5-2)12-14-10-7-6-8-11-14/h6-8,10-11,13H,4-5,9,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOOOQZLIMXBFLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(=O)N(CC)CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational and Theoretical Chemistry Studies of N Benzyl N Ethyl 2 Methylpentanamide

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are fundamental to understanding the three-dimensional structure and conformational flexibility of a molecule. These techniques are crucial for predicting how N-benzyl-N-ethyl-2-methylpentanamide might behave in different environments and how its shape influences its function.

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. Due to the partial double-bond character of the amide C-N bond, rotation is restricted, leading to distinct and stable cis (E) and trans (Z) isomers. scielo.bryoutube.com For a tertiary amide like this compound, additional rotational freedom exists around the single bonds, such as the N-benzyl and N-ethyl bonds, creating a complex potential energy surface.

Theoretical studies on similar tertiary amides, such as N-benzyl-N-(furan-2-ylmethyl)acetamide, have utilized quantum chemical calculations to map these energy landscapes. scielo.brresearchgate.net Such analyses reveal multiple stable conformations for both the Z and E isomers. scielo.br The energy difference between these conformers determines their population at a given temperature. The global minimum energy conformation represents the most probable structure of the molecule.

Molecular dynamics (MD) simulations can further explore the conformational space by simulating the atomic motions of the molecule over time. This provides insight into the dynamic transitions between different conformations and the flexibility of various molecular regions, such as the pentanamide (B147674) chain and the benzyl (B1604629) group.

Table 1: Illustrative Conformational Energy Data for this compound This table presents hypothetical data to illustrate the typical output of a conformational analysis.

| Conformer | Isomer | Key Dihedral Angle (ω, C-C-N-C) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|---|

| 1 | Z (trans) | 178.5° | 0.00 | 75.4 |

| 2 | Z (trans) | -175.2° | 0.55 | 15.1 |

| 3 | E (cis) | 5.1° | 1.80 | 4.8 |

| 4 | E (cis) | -4.8° | 2.10 | 4.7 |

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or enzyme. nih.govnih.gov This method is essential in drug discovery for screening potential drug candidates and understanding their mechanism of action. nih.gov For this compound, docking simulations could identify potential biological targets and predict the binding affinity and specific interactions stabilizing the ligand-receptor complex.

The process involves placing the ligand in the binding site of a receptor and sampling numerous orientations and conformations to find the one with the most favorable binding energy. The scoring functions used in docking estimate the strength of the interaction, considering factors like hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.govnih.gov A comprehensive structural analysis of protein-ligand complexes has shown that amide C=O and NH groups are frequently involved in hydrogen bonds within binding sites. nih.gov In the case of a tertiary amide, the carbonyl oxygen can act as a hydrogen bond acceptor, while the hydrophobic benzyl and pentyl groups can engage in favorable hydrophobic interactions. nih.govnih.gov

Table 2: Hypothetical Docking Simulation Results for this compound with a Target Protein This table is for illustrative purposes only.

| Binding Pose | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

|---|---|---|---|

| 1 | -8.5 | TYR 83, SER 120 | Hydrogen Bond (with C=O) |

| 1 | -8.5 | LEU 80, PHE 152 | Hydrophobic |

| 2 | -7.9 | ASN 121 | Hydrogen Bond (with C=O) |

| 2 | -7.9 | VAL 78, ILE 150 | Hydrophobic |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide detailed information about the electronic structure of a molecule, which governs its reactivity and spectroscopic properties.

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic properties of molecules. researchgate.netscirp.org It can be applied to study the reactivity of this compound by calculating molecular orbitals (e.g., HOMO and LUMO), electrostatic potential maps, and atomic charges. These calculations help identify the most nucleophilic and electrophilic sites in the molecule, predicting how it might react with other chemical species.

For amides, DFT can elucidate the mechanisms of reactions such as hydrolysis or transamidation by modeling the transition states and calculating activation energies. mdpi.com The planarity of the amide bond, resulting from the delocalization of the nitrogen lone pair into the carbonyl group, is a key factor in its stability and reactivity. mdpi.com DFT calculations on related compounds have been used to optimize molecular structures and compute vibrational frequencies, which can be compared with experimental data to validate the chosen theoretical model. scirp.orgresearchgate.net

Quantum chemical methods are valuable for predicting spectroscopic data, which can aid in the structural confirmation of newly synthesized compounds. Theoretical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) with a reasonable degree of accuracy. nih.gov

Methods like Gauge-Including Atomic Orbital (GIAO), implemented within DFT, are commonly used for this purpose. The process involves first optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (TMS). In studies of similar molecules, DFT calculations have successfully predicted chemical shifts that align well with experimental spectra, helping to assign signals and confirm the presence of different conformers in solution. scielo.brresearchgate.net

Table 3: Illustrative Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound This table contains hypothetical data for illustrative purposes.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| C=O (carbonyl) | 175.8 | 174.5 | 1.3 |

| CH (alpha-carbon) | 45.2 | 44.8 | 0.4 |

| CH₂ (benzyl) | 51.5 | 50.9 | 0.6 |

| CH₂ (ethyl) | 42.1 | 41.5 | 0.6 |

| C (aromatic ipso) | 138.2 | 137.6 | 0.6 |

Quantitative Structure-Activity Relationship (QSAR) and Molecular Field Analysis for Amides

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. woarjournals.org These models use molecular descriptors—numerical values that encode chemical information—to predict the activity of new, untested compounds.

For a class of compounds including amides, QSAR models can be developed to predict properties like anticonvulsant or ixodicide activity. researchgate.netwoarjournals.org The process begins by calculating a wide range of descriptors for a set of molecules with known activities. These descriptors can be electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume), or hydrophobic (e.g., LogP). woarjournals.org Statistical methods are then used to build a model that relates a subset of these descriptors to the observed biological activity.

Molecular Field Analysis is a 3D-QSAR technique that characterizes the steric and electrostatic fields surrounding a molecule. By aligning a series of molecules and calculating these fields, it's possible to identify the spatial regions where changes in steric bulk or electrostatic charge positively or negatively impact activity. Such studies on amide-containing compounds have successfully guided the design of new derivatives with improved potency. woarjournals.org

Structure Activity Relationship Sar Studies of N Benzyl N Ethyl 2 Methylpentanamide and Analogues

Impact of N-Substitution on Molecular Recognition and Binding

There is no specific data available in the scientific literature detailing the impact of the N-substitutions on the molecular recognition and binding of N-benzyl-N-ethyl-2-methylpentanamide. In broader studies of N-acyl amines and N-benzyl carboxamide derivatives, the nature of the N-substituents is known to be critical for receptor affinity and selectivity. acs.orgtandfonline.comnih.gov However, without targeted research on this compound, any discussion remains speculative.

Role of the Benzyl (B1604629) Moiety in Amide Functionality

The precise role of the benzyl moiety in the context of this compound's amide functionality has not been elucidated in published research. Generally, a benzyl group can influence a molecule's properties in several ways, including providing a hydrophobic surface for interaction with biological targets and potentially engaging in π-stacking interactions. researchgate.netnih.gov Studies on other N-benzyl substituted compounds have shown that modifications to the benzyl ring, such as the addition of substituents, can significantly alter biological activity. acs.orgresearchgate.net However, no such studies have been reported for this compound.

Influence of the Ethyl Group on Stereoelectronic Properties

The influence of the N-ethyl group on the stereoelectronic properties of this compound is not documented. The size and lipophilicity of N-alkyl groups can affect a compound's solubility, membrane permeability, and metabolic stability. Furthermore, the ethyl group, in conjunction with the benzyl group, renders the amide tertiary, which precludes it from acting as a hydrogen bond donor, a factor that can be critical in molecular recognition. nih.gov The specific stereoelectronic contributions of the ethyl group in this particular molecular arrangement remain uninvestigated.

Stereochemical Influence on Molecular Interactions

The chiral center at the 2-position of the pentanamide (B147674) backbone suggests that the stereoisomers of this compound, namely (R)-N-benzyl-N-ethyl-2-methylpentanamide and (S)-N-benzyl-N-ethyl-2-methylpentanamide, could exhibit different biological activities. It is a well-established principle in pharmacology that stereoisomers can have distinct interactions with chiral biological macromolecules, leading to differences in potency and efficacy. nih.gov However, no studies comparing the synthesis and biological evaluation of the individual stereoisomers of this compound have been published.

Modifications to the Pentanamide Backbone and Their Effects

There is no available research on the effects of modifying the pentanamide backbone of this compound. Such modifications could include altering the length of the alkyl chain, introducing branching, or incorporating unsaturation. These changes would be expected to impact the molecule's lipophilicity and conformation, thereby influencing its interaction with any potential biological targets. Without experimental data, the consequences of these modifications are unknown.

Exploration of Bioisosteric Replacements in the this compound Scaffold

The concept of bioisosteric replacement, where a functional group is replaced by another with similar physical or chemical properties, is a common strategy in drug design. mdpi.com For the this compound scaffold, one could envision replacing the phenyl ring of the benzyl group with a heterocycle, or replacing the amide bond itself with a bioisostere such as a triazole or an ester. While the synthesis of a thiazole-containing intermediate that could potentially act as a bioisostere for a benzyl-functionalized amide has been reported, there are no studies that apply this or any other bioisosteric replacement strategy specifically to this compound. mdpi.com

Physicochemical Descriptors and Their Correlation with Molecular Activity

Physicochemical descriptors such as LogP (lipophilicity), topological polar surface area (TPSA), and hydrogen bond donor/acceptor counts are crucial for predicting a molecule's pharmacokinetic properties and potential for biological activity. While some databases list predicted physicochemical properties for related structures like N-butyl-N-ethyl-2-methylpentanamide, there is no corresponding biological activity data for this compound or its analogues. chemscene.com Therefore, no correlation between these descriptors and molecular activity can be established.

Interactive Data Table: Predicted Physicochemical Properties of a Related Compound

Since no experimental data exists for this compound, the following table presents predicted data for a structurally similar compound to illustrate the type of information that would be relevant.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | TPSA | LogP | Hydrogen Bond Acceptors | Hydrogen Bond Donors | Rotatable Bonds |

| N-butyl-N-ethyl-2-methylpentanamide | 885907-59-5 | C₁₂H₂₅NO | 199.33 | 20.31 | 3.07 | 1 | 0 | 7 |

Data from ChemScene. It is important to note that this data is for a different, though related, compound and is computationally predicted. chemscene.com

Mechanistic Biological Interactions of N Benzyl N Ethyl 2 Methylpentanamide

Enzyme Inhibition Studies at the Molecular Level

No studies detailing the enzyme inhibition properties of N-benzyl-N-ethyl-2-methylpentanamide were identified in the available scientific literature.

There is no published research characterizing the binding sites or the specific modes of inhibition by which this compound may interact with any enzyme.

A search for kinetic analyses, such as the determination of inhibition constants (Kᵢ) or IC₅₀ values, for the interaction between this compound and any enzyme yielded no results.

Receptor Binding Kinetics and Ligand-Receptor Interactions

Specific data on the receptor binding kinetics for this compound is not available in the current body of scientific literature. Research on related N-benzyl compounds shows interactions with various receptors, such as 5-HT₂ receptors nih.gov, but this cannot be extrapolated to the target compound.

No molecular targets for this compound have been identified or validated in published studies.

While allosteric modulation is a known mechanism for various compound classes, there is no specific research indicating that this compound functions as an allosteric modulator. Some compounds with different core structures, such as 3-benzazepine derivatives, are known to act as allosteric modulators of targets like the NMDA receptor by stabilizing non-conductive states through interactions with specific binding pockets. nih.gov However, no such data exists for this compound.

Modulation of Biochemical Pathways in In Vitro Systems

There are no available in vitro studies that describe the modulation of any specific biochemical pathways by this compound.

Investigation of Subcellular Localization and Compartmentalization Mechanisms

Currently, there is a notable lack of published research focused on the subcellular distribution of this compound. Scientific investigations to determine its accumulation within specific organelles such as the mitochondria, endoplasmic reticulum, or nucleus have not been reported. Consequently, the mechanisms governing its potential compartmentalization within cells remain unelucidated.

For structurally related compounds, such as certain N-benzyl-N-ethyl acetamide (B32628) derivatives, research has indicated an affinity for the translocator protein (TSPO), formerly known as the peripheral benzodiazepine (B76468) receptor. nih.gov This protein is primarily located on the outer mitochondrial membrane. nih.gov This suggests a potential mitochondrial localization for analogous compounds, however, it is crucial to emphasize that this is an extrapolation and has not been experimentally verified for this compound.

Table 1: Research Findings on Subcellular Localization of this compound

| Research Area | Findings |

| Specific Organelle Accumulation | No data available |

| Compartmentalization Studies | No data available |

Note: This table reflects the absence of available data.

Interaction with Macromolecular Assemblies (e.g., Protein-Protein Interactions, Nucleic Acid Binding)

Detailed studies concerning the interaction of this compound with macromolecular assemblies are not present in the current body of scientific literature. There is no available data from techniques such as co-immunoprecipitation, yeast two-hybrid screening, or affinity purification-mass spectrometry that would identify specific protein-protein interactions involving this compound.

Furthermore, investigations into the potential for this compound to bind to nucleic acids, such as DNA or RNA, have not been documented. While some metal complexes containing N-benzyl ligands have been shown to interact with DNA, these findings are not directly applicable to the standalone organic compound this compound. researchgate.net

Table 2: Research Findings on Macromolecular Interactions of this compound

| Interaction Type | Target | Binding Affinity/Constants | Method |

| Protein-Protein Interactions | Not Identified | Not Determined | No studies available |

| Nucleic Acid Binding | Not Investigated | Not Determined | No studies available |

Note: This table reflects the absence of available data.

Biochemical Metabolism of N Benzyl N Ethyl 2 Methylpentanamide

Enzymatic Biotransformation Pathways of Amides

The enzymatic breakdown of N-benzyl-N-ethyl-2-methylpentanamide is expected to be primarily mediated by two major classes of enzymes: Cytochrome P450 (CYP) enzymes and amidases. These enzymes are responsible for the initial modifications of the parent compound, leading to the formation of various metabolites.

Role of Cytochrome P450 Enzymes in N-dealkylation and Hydroxylation

Cytochrome P450 enzymes, a superfamily of heme-containing monooxygenases, are central to the metabolism of a vast array of xenobiotics. nih.gov For this compound, CYP-mediated oxidation is predicted to be a major metabolic route, leading to N-dealkylation and hydroxylation reactions.

N-Dealkylation: This process involves the removal of the N-benzyl and N-ethyl groups. The reaction is initiated by the CYP-catalyzed abstraction of a hydrogen atom from the α-carbon of the alkyl or benzyl (B1604629) substituent, forming a carbinolamide intermediate. nih.govnih.gov This intermediate is generally unstable and spontaneously breaks down.

N-Debenzylation: The removal of the benzyl group would yield N-ethyl-2-methylpentanamide and benzaldehyde (B42025). Benzaldehyde can be further metabolized to benzoic acid. Studies on analogous N-methyl-N-alkyl-p-chlorobenzamides have shown that debenzylation can be a more favorable pathway compared to the dealkylation of smaller alkyl groups. nih.gov

N-De-ethylation: The removal of the ethyl group would result in the formation of N-benzyl-2-methylpentanamide and acetaldehyde (B116499).

The relative rates of debenzylation versus de-ethylation are influenced by factors such as the specific CYP isozyme involved and the steric and electronic properties of the substituents.

Hydroxylation: CYP enzymes can also catalyze the hydroxylation of the this compound molecule at various positions. Aromatic hydroxylation of the benzyl ring is a common metabolic pathway for many N-benzyl compounds, leading to the formation of phenolic metabolites. nih.gov Aliphatic hydroxylation of the pentyl group is also a possibility.

Amidase-Mediated Hydrolysis of the Pentanamide (B147674) Bond

Amidases, also known as amidohydrolases, are enzymes that catalyze the hydrolysis of amide bonds. nih.gov In the case of this compound, an amidase could potentially cleave the pentanamide bond, resulting in the formation of 2-methylpentanoic acid and N-benzyl-N-ethylamine.

Identification and Structural Elucidation of Major Biochemical Metabolites

While no specific studies have identified the metabolites of this compound, based on the enzymatic pathways described above, the following major metabolites are anticipated:

| Metabolite | Parent Compound | Metabolic Pathway | Enzyme System |

| N-ethyl-2-methylpentanamide | This compound | N-Debenzylation | Cytochrome P450 |

| Benzaldehyde | This compound | N-Debenzylation | Cytochrome P450 |

| N-benzyl-2-methylpentanamide | This compound | N-De-ethylation | Cytochrome P450 |

| Acetaldehyde | This compound | N-De-ethylation | Cytochrome P450 |

| Hydroxylated derivatives | This compound | Aromatic/Aliphatic Hydroxylation | Cytochrome P450 |

| 2-methylpentanoic acid | This compound | Amide Hydrolysis | Amidase |

| N-benzyl-N-ethylamine | This compound | Amide Hydrolysis | Amidase |

Further metabolism of these primary metabolites is also expected. For instance, benzaldehyde can be oxidized to benzoic acid, and acetaldehyde can be oxidized to acetic acid. The hydroxylated derivatives can undergo further conjugation reactions.

In Vitro Metabolic Stability and Cleavage Studies in Biological Systems (e.g., Microsomal Preparations)

The metabolic stability of a compound is a measure of its susceptibility to metabolism and is a key parameter in drug discovery. springernature.com It is typically assessed using in vitro systems such as liver microsomes, which are rich in CYP enzymes. springernature.comresearchgate.net

While specific data for this compound is unavailable, studies on structurally related N,N-disubstituted amides can provide insights. For example, a study on Nα-aroyl-N-aryl-phenylalanine amides showed rapid degradation in microsomal suspensions, indicating that the amide bonds are metabolic weak points. nih.gov However, the introduction of steric hindrance around the amide bonds can improve metabolic stability. nih.govacs.org

The metabolic stability of this compound in liver microsomes would likely be influenced by the rates of N-debenzylation and N-de-ethylation. A representative in vitro metabolic stability assay would involve incubating the compound with liver microsomes and a NADPH-regenerating system and monitoring the disappearance of the parent compound over time. jefferson.edu

Table Representing Hypothetical Metabolic Stability Data:

| Biological System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human Liver Microsomes | Data not available | Data not available |

| Rat Liver Microsomes | Data not available | Data not available |

| Mouse Liver Microsomes | Data not available | Data not available |

This table is for illustrative purposes only, as no specific experimental data for this compound has been found. The half-life and intrinsic clearance would be determined experimentally. A shorter half-life and higher intrinsic clearance would indicate lower metabolic stability.

Interplay with Endogenous Metabolic Networks

The metabolism of xenobiotics is not an isolated process and can interact with endogenous metabolic pathways. wikipedia.orgopenaccessjournals.com The metabolites of this compound could potentially enter and influence endogenous metabolic networks.

For example, 2-methylpentanoic acid, a potential metabolite from amide hydrolysis, is a branched-chain fatty acid. It could potentially interfere with or be metabolized through the pathways of endogenous branched-chain fatty acid metabolism. Similarly, acetaldehyde and acetic acid, formed from N-de-ethylation, are common intermediates in endogenous metabolism.

The conjugation of hydroxylated metabolites with endogenous molecules like glucuronic acid or sulfate (B86663) is a key example of the interplay between xenobiotic and endogenous metabolism. wikipedia.org This process, known as Phase II metabolism, utilizes endogenous co-substrates to increase the water solubility of the xenobiotic metabolites, facilitating their excretion.

Furthermore, the parent compound or its metabolites might interact with nuclear receptors such as the pregnane (B1235032) X receptor (PXR) and the constitutive androstane (B1237026) receptor (CAR), which are known to regulate the expression of drug-metabolizing enzymes and transporters. nih.gov This could lead to drug-drug interactions by altering the metabolism of other co-administered drugs.

Advanced Analytical Methodologies for N Benzyl N Ethyl 2 Methylpentanamide Research

Chromatographic Separations for Isomer Resolution and Purity Assessmentacs.orgwikipedia.org

Chromatographic techniques are fundamental in the analysis of N-benzyl-N-ethyl-2-methylpentanamide, enabling the separation of the target compound from impurities, starting materials, and byproducts. Furthermore, due to the presence of a chiral center at the second carbon of the pentanamide (B147674) moiety, methods for resolving its enantiomers are critical.

The biological and pharmacological activities of chiral molecules can differ significantly between enantiomers. Therefore, the ability to separate and quantify the individual enantiomers of this compound is essential. Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the premier techniques for this purpose. yakhak.org

Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are widely recognized for their effectiveness in separating a broad range of chiral compounds, including amides. yakhak.orgsigmaaldrich.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to differential retention times. youtube.com For a compound like this compound, CSPs such as Chiralpak® IC, OD-H, or AD-H would be primary candidates for method development. sigmaaldrich.com

The choice of mobile phase is critical for achieving optimal separation. In HPLC, normal-phase (e.g., hexane/isopropanol) or reversed-phase conditions can be explored. yakhak.orgphenomenex.com In SFC, carbon dioxide is used as the main mobile phase component, often with a polar co-solvent (modifier) like methanol (B129727) or ethanol. SFC can offer advantages in terms of speed and reduced solvent consumption. sigmaaldrich.com Method development would involve screening different CSPs and optimizing the mobile phase composition and temperature to achieve baseline resolution of the (R)- and (S)-enantiomers. sigmaaldrich.com

Table 1: Hypothetical Chiral HPLC Conditions for Enantiomeric Separation

| Parameter | Condition |

| Column | Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Hexane / 2-Propanol (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 220 nm |

| Expected Outcome | Baseline separation of (R)- and (S)-N-benzyl-N-ethyl-2-methylpentanamide |

This table presents a hypothetical starting point for method development based on established principles for separating chiral amides.

Beyond chiral separations, HPLC is the workhorse for assessing the purity of this compound and quantifying it in non-biological samples. A robust reversed-phase HPLC (RP-HPLC) method is typically developed for this purpose.

Method development begins with the selection of an appropriate stationary phase, commonly a C18 or C8 bonded silica (B1680970) column, which separates compounds based on their hydrophobicity. nih.gov For a tertiary amide like this compound, a C18 column provides strong hydrophobic retention. nih.gov The mobile phase usually consists of a mixture of water (often buffered) and an organic solvent like acetonitrile (B52724) or methanol. nih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components in a mixture, from polar impurities to the relatively nonpolar analyte. nih.goveurekaselect.com

Detection is most commonly achieved using an ultraviolet (UV) detector, as the benzyl (B1604629) group in the molecule provides a suitable chromophore. researchgate.net A photodiode array (PDA) detector can be particularly useful as it provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment. nih.gov Method validation according to ICH guidelines would be performed to ensure linearity, precision, accuracy, and robustness. yakhak.orgnih.gov

Table 2: Illustrative RP-HPLC Method Parameters for Purity Assessment

| Parameter | Condition |

| Column | C18 bonded silica (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Acetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | PDA Detector, 210-400 nm (Quantification at 220 nm) |

| Injection Volume | 10 µL |

This table outlines a typical set of parameters for a gradient RP-HPLC method suitable for analyzing this compound.

Quantitative Analysis in Complex Biological Matrices for In Vitro Studies

To understand the metabolic fate and potential efficacy of this compound in preclinical research, sensitive and selective methods are required for its quantification in complex biological matrices such as plasma, serum, or microsomal incubates. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity, specificity, and wide dynamic range. nih.govresearchgate.net

The development of an LC-MS/MS method involves several key steps. First, a sample preparation protocol is established to extract the analyte from the biological matrix and remove interfering substances like proteins and phospholipids. A simple protein precipitation with a solvent like acetonitrile is often a good starting point. nih.gov

Next, chromatographic conditions are optimized to achieve a short run time while separating the analyte from any remaining matrix components that could cause ion suppression. Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography can be used. nih.gov

Finally, the mass spectrometer parameters are tuned for maximum sensitivity. The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from the matrix. researchgate.net An internal standard, ideally a stable isotope-labeled version of the analyte, is used to ensure high accuracy and precision.

Table 3: Representative LC-MS/MS Parameters for Quantification in Plasma

| Parameter | Condition |

| Sample Preparation | Protein precipitation with 3 volumes of cold acetonitrile containing internal standard |

| LC Column | HILIC or short C18 column (e.g., 50 mm x 2.1 mm) |

| Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Hypothetical MRM Transition | m/z 234.2 → m/z 91.1 (Precursor [M+H]⁺ → Product [C₇H₇]⁺) |

| Limit of Quantification (LOQ) | Expected in the low ng/mL to pg/mL range |

This table provides a framework for a bioanalytical LC-MS/MS method. The specific MRM transition is hypothetical and would be determined experimentally.

Spectroscopic and hyphenated techniques for Reaction Monitoring and Process Analytical Technology (PAT)

Process Analytical Technology (PAT) is a framework encouraged by regulatory agencies to design, analyze, and control manufacturing processes through timely measurements of critical process parameters. wikipedia.orgstepscience.com For the synthesis of this compound, which could involve the reaction of an activated carboxylic acid with N-ethylbenzylamine, PAT tools can provide real-time understanding and control.

In-situ spectroscopic techniques are particularly powerful for reaction monitoring. Near-infrared (NIR) spectroscopy, for instance, can monitor the formation of the amide bond and the consumption of reactants without the need for sampling. acs.orgresearchgate.net The changes in vibrational overtone and combination bands related to the amide group can be correlated with reaction progress, providing a non-destructive, real-time analytical method suitable for process control in a reactor. acs.orgresearchgate.net

Hyphenated techniques, especially those that couple the separation power of chromatography with the specificity of a detector, are also invaluable. Mass spectrometry can be used for rapid, direct analysis of reaction mixtures. Techniques like Atmospheric Solids Analysis Probe (ASAP)-MS allow for the near-instantaneous analysis of a crude reaction aliquot, confirming product formation and identifying byproducts with minimal sample preparation. waters.com This provides chemists with critical information to make informed decisions quickly, enhancing workflow efficiency. waters.com

Microfluidic and High-Throughput Screening Techniques for Amide Libraries

In drug discovery and materials science, it is often desirable to synthesize and screen large libraries of related compounds to identify structures with optimal properties. chemistryworld.com High-Throughput Experimentation (HTE) and microfluidic technologies are designed to accelerate this process for amide libraries that could include this compound and its analogs. umich.edursc.org

Automated parallel synthesis platforms can be used to perform numerous amide coupling reactions simultaneously in microtiter plates. researchgate.net These systems automate the dispensing of reactants (e.g., various carboxylic acids and amines) and reagents, enabling the rapid generation of a diverse library of amides. researchgate.net The resulting crude reaction products can then be screened directly in what is known as a "direct-to-biology" approach, significantly shortening the design-make-test cycle. rsc.org

Microfluidic reactors, or "lab-on-a-chip" systems, offer precise control over reaction conditions such as temperature and mixing, using very small volumes of reagents. researchgate.net These systems are ideal for optimizing reaction conditions and can be integrated with online analytical techniques for rapid analysis. acs.org Computational tools, such as the AutoMated Inverse Docking Engine (AMIDE), can be used to perform high-throughput virtual screening of these libraries against biological targets, helping to prioritize which compounds to synthesize and test. mdpi.comnih.gov

Emerging Research Paradigms and Future Directions for N Benzyl N Ethyl 2 Methylpentanamide

Integration of Artificial Intelligence and Machine Learning in Amide Design and Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and chemical synthesis. nih.govresearchgate.netastrazeneca.com These computational tools can analyze vast datasets to predict molecular properties, optimize reaction conditions, and even design novel molecules with desired characteristics. For N-benzyl-N-ethyl-2-methylpentanamide, AI and ML can be leveraged in several ways:

De Novo Design: AI algorithms can generate novel amide structures, including variations of this compound, that are predicted to have enhanced biological activity or improved physicochemical properties.

Predictive Modeling: Machine learning models can be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound and its analogs, thereby reducing the need for extensive experimental testing in the early stages of development. researchgate.net

Synthesis Planning: Retrosynthesis AI programs can propose efficient synthetic routes to this compound, identifying the most viable starting materials and reaction pathways. This can significantly accelerate the synthesis of this and other complex amides.

| AI/ML Application | Potential Impact on this compound Research |

| Virtual Screening | Rapidly screen large virtual libraries of amides to identify compounds with a higher probability of desired biological activity. |

| QSAR Analysis | Develop quantitative structure-activity relationship models to understand how structural modifications to this compound affect its function. researchgate.net |

| Process Optimization | Optimize reaction conditions (temperature, solvent, catalyst) for the synthesis of this compound to improve yield and reduce waste. |

Application of Chemoproteomic Approaches for Novel Target Discovery

Chemoproteomics is a powerful discipline that utilizes chemical probes to identify the protein targets of bioactive compounds within a complex biological system. nih.govnih.govresearchgate.net Should this compound exhibit any biological activity in phenotypic screens, chemoproteomics would be the next critical step in elucidating its mechanism of action. nih.gov Key chemoproteomic strategies that could be applied include:

Affinity-Based Protein Profiling (AfBPP): This technique involves immobilizing this compound onto a solid support to "pull down" its interacting proteins from a cell lysate. nih.gov These captured proteins can then be identified using mass spectrometry.

Activity-Based Protein Profiling (ABPP): If this compound is found to be an enzyme inhibitor, an activity-based probe could be designed. This involves creating a modified version of the molecule with a reactive group that covalently binds to the active site of its target enzyme.

The application of these methods would not only identify the direct molecular targets of this compound but also provide insights into the biological pathways it modulates.

Development of Advanced Synthetic Methodologies for Complex Amide Architectures

The synthesis of structurally complex amides like this compound, which contains a tertiary amide and a chiral center, requires sophisticated and efficient synthetic methods. researchgate.net While traditional amide bond formation often involves coupling reagents that generate significant waste, modern organic synthesis is focused on developing more atom-economical and sustainable alternatives. pulsus.com Recent advancements relevant to the synthesis of this compound include:

Catalytic N-Alkylation: The use of transition metal catalysts, such as those based on cobalt or other earth-abundant metals, allows for the direct N-alkylation of amides with alcohols, producing water as the only byproduct. researchgate.netnih.gov This approach could be adapted for the synthesis of this compound.

Asymmetric Synthesis: To control the stereochemistry at the chiral center of this compound, enantioselective synthetic strategies are crucial. This could involve the use of chiral catalysts or chiral auxiliaries to ensure the formation of a single enantiomer. researchgate.netacs.orgiupac.org

Mechanochemistry: The use of mechanical force (e.g., ball milling) to drive chemical reactions offers a solvent-free and often more efficient alternative to traditional solution-phase synthesis. acs.org This method has been successfully applied to the synthesis of amides and could potentially be used for this compound. acs.org

| Synthetic Method | Description | Relevance to this compound |

| Acid Chloride Method | Reaction of an acyl chloride with an amine. | A straightforward method for forming the amide bond. |

| Amide Condensation | Use of coupling agents like DCC or HATU to facilitate amide bond formation from a carboxylic acid and an amine. | A common and mild method suitable for complex molecules. |

| Ritter Reaction | Reaction of a nitrile with an alcohol or alkene in the presence of a strong acid. libretexts.org | A potential route to the amide functionality. |

Exploration of this compound in Materials Science and Catalysis

The unique structural features of this compound, including its amide bond and chiral center, suggest potential applications beyond the biological realm. The amide functional group is a key component in many polymers, such as nylons, and can impart properties like thermal stability and hydrogen bonding capabilities. pulsus.com The chirality of the molecule could be exploited in the development of chiral materials or as a ligand in asymmetric catalysis.

Potential areas of exploration include:

Polymer Chemistry: this compound could be investigated as a monomer or an additive in the synthesis of novel polymers with specific properties.

Asymmetric Catalysis: The molecule could serve as a chiral ligand for a metal catalyst, which could then be used to promote enantioselective reactions.

Self-Assembling Materials: The presence of both hydrophobic (benzyl and pentyl groups) and polar (amide) regions in the molecule could lead to self-assembly into ordered structures in solution, with potential applications in nanotechnology.

Interdisciplinary Research at the Interface of Synthetic Organic Chemistry and Mechanistic Biology

The intersection of synthetic organic chemistry and mechanistic biology is a fertile ground for discovery. Synthetic chemists can design and create novel molecules like this compound, which can then be used as tools to probe and understand complex biological processes. This interdisciplinary approach can lead to a deeper understanding of disease mechanisms and the identification of new therapeutic targets.

For this compound, this could involve:

Chemical Probes: Designing and synthesizing derivatives of this compound with reporter tags (e.g., fluorescent dyes or biotin) to visualize its localization and interactions within cells.

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs of this compound and testing their biological activity to identify the key structural features required for its function.

Target Validation: Using this compound as a chemical tool to study the function of its biological target (once identified) and to validate it as a potential drug target.

This synergistic relationship between creating molecules and understanding their biological context is essential for advancing our knowledge at the molecular level and for the development of new technologies and therapies.

Q & A

Basic: What are the standard synthetic routes for N-benzyl-N-ethyl-2-methylpentanamide, and what methodological considerations are critical for reproducibility?

The synthesis of N-substituted amides like this compound typically involves coupling reactions between carboxylic acid derivatives and amines. Key steps include:

- Coupling Agents : Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-hydroxybenzotriazole (HOBt) to activate the carboxylic acid, ensuring efficient amide bond formation .

- Solvent Selection : Polar aprotic solvents like DMSO or ethanol are preferred for solubility and reaction efficiency. For example, refluxing in ethanol for 6 hours followed by recrystallization is a common purification step .

- Purification : Column chromatography (e.g., 20% EtOAc/hexanes) or recrystallization ensures high purity, as seen in analogous amide syntheses .

Basic: How should researchers characterize the compound’s structural integrity, and what analytical techniques are essential?

- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for confirming substituent positions and stereochemistry. For instance, H NMR can resolve signals for benzyl protons (δ ~7.3 ppm) and methyl groups (δ ~1.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, distinguishing between structural isomers .

- X-ray Crystallography : Programs like SHELXL or ORTEP-3 can resolve crystal structures, particularly for resolving stereochemical ambiguities in branched amides .

Advanced: What strategies can resolve contradictions in spectral or crystallographic data during structure elucidation?

- Cross-Validation : Combine NMR, MS, and X-ray data. For example, if NMR suggests a planar amide bond but crystallography shows torsional strain, consider dynamic effects in solution vs. solid-state conformations .

- Computational Modeling : Density Functional Theory (DFT) can predict NMR chemical shifts or optimize geometries to reconcile experimental and theoretical data .

- Crystallographic Refinement : Use SHELXL’s robust refinement algorithms to address twinning or disordered solvent molecules in crystal structures .

Advanced: How can reaction conditions be optimized to improve yield and selectivity for this compound?

- Temperature Control : Lower temperatures (0–5°C) minimize side reactions like over-alkylation during amine coupling .

- Catalyst Screening : Test alternative catalysts (e.g., DMAP) to enhance reaction rates, as seen in analogous benzamide syntheses .

- Solvent-Free Approaches : Microwave-assisted synthesis under solvent-free conditions may reduce purification steps and improve green metrics .

Advanced: What are the challenges in studying the compound’s biological interactions, and how can they be addressed experimentally?

- Enzyme Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target enzymes, leveraging the amide group’s hydrogen-bonding potential .

- Metabolic Stability : Incubate the compound with liver microsomes to assess susceptibility to hydrolysis or oxidation, noting that branched alkyl groups may hinder enzymatic degradation .

- Toxicity Profiling : Employ in silico tools (e.g., DSSTox) to predict ADMET properties, complemented by in vitro cytotoxicity assays .

Advanced: How can computational methods aid in predicting the compound’s reactivity or supramolecular assembly?

- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzyme active sites) to guide rational design .

- Crystal Structure Prediction (CSP) : Use tools like Mercury CSD to predict polymorphic forms and packing motifs, critical for formulation studies .

- Docking Studies : Perform AutoDock or Schrödinger simulations to explore binding modes with receptors, particularly for benzyl-substituted analogs .

Basic: What are the compound’s stability profiles under varying storage conditions?

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the benzyl group .

- Hydrolytic Stability : Monitor pH-dependent degradation via HPLC; branched alkyl substituents typically enhance resistance to hydrolysis compared to linear analogs .

Advanced: How can researchers design derivatives to probe structure-activity relationships (SAR) for this compound?

- Substituent Variation : Introduce electron-withdrawing groups (e.g., nitro) on the benzyl ring to study electronic effects on bioactivity .

- Isosteric Replacements : Replace the ethyl group with cyclopropyl or tert-butyl groups to assess steric effects on target binding .

- Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the amide to E3 ligase ligands to explore targeted protein degradation applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.